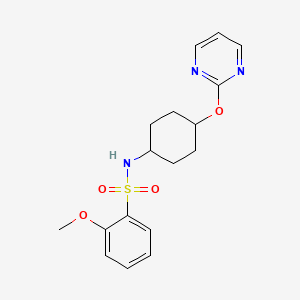

2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-15-5-2-3-6-16(15)25(21,22)20-13-7-9-14(10-8-13)24-17-18-11-4-12-19-17/h2-6,11-14,20H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDUBMISZPIQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the pyrimidin-2-yloxy group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with the cyclohexylamine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the pyrimidin-2-yloxy group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of halogenated or nitrated benzenesulfonamide derivatives.

Scientific Research Applications

Therapeutic Potential

The compound has been studied for its potential use in treating various diseases, primarily due to its ability to inhibit specific enzymes and receptors involved in disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including the target compound. Pyrimidine-based compounds have shown efficacy against a range of cancers, including breast and colon cancers. For instance, compounds similar to 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide have exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Antimicrobial Properties

Sulfonamide derivatives have historically been recognized for their antibacterial activity. The target compound's sulfonamide moiety suggests potential effectiveness against bacterial pathogens. Studies have reported that modifications in the sulfonamide structure can enhance antibacterial activity, making it a candidate for further investigation in antimicrobial drug development .

Enzyme Inhibition

The compound is believed to act as an inhibitor of specific kinases involved in cancer cell signaling pathways. Kinase inhibitors are a prominent class of anticancer agents, and the structural attributes of the compound support its role as a potential inhibitor .

Interaction with Biological Targets

The pyrimidine and sulfonamide groups allow for versatile interactions with various biological targets, including receptors and enzymes critical for cellular processes. This multi-targeted approach may contribute to its therapeutic efficacy across different disease states .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrimidin-2-yloxy group may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

N-(4-Methoxyphenyl)benzenesulfonamide

- Structure : Simpler analog with a 4-methoxy group on the benzenesulfonamide’s phenyl ring.

- Key Differences : Lacks the cyclohexyl-pyrimidine ether moiety, resulting in reduced steric bulk and conformational flexibility.

- Properties: Exhibits hydrogen-bonding networks in its crystal structure, critical for stability .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : Features a pyrazolo-pyrimidine fused ring system attached to benzenesulfonamide.

- Key Differences : Incorporates a chromene-oxo group and fluorine atoms, enhancing electronic effects and metabolic stability. The pyrazolo-pyrimidine core may offer distinct binding interactions compared to the pyrimidin-2-yloxy group in the target compound .

- Properties : Higher molecular weight (589.1 g/mol) and lipophilicity due to the fused aromatic system.

Pyrimidine-Containing Sulfonamides

N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide

- Structure : Methanesulfonamide linked to a pyrimidine ring with 5-fluoro and 4-methylbenzyloxy substituents.

- Key Differences : Methanesulfonamide (vs. benzenesulfonamide) reduces steric hindrance, while the benzyloxy group increases lipophilicity. The absence of a cyclohexyl spacer limits conformational diversity .

- Synthesis : Involves methanesulfonyl chloride reacting with a pyrimidine amine precursor, a common sulfonamide formation strategy .

Cyclohexyl-Linked Compounds

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate

- Structure: Cyclohexyl group with dibenzylamino and piperazine substituents.

- Key Differences: Piperazine and dibenzylamino groups introduce basic nitrogen centers, contrasting with the pyrimidin-2-yloxy group’s hydrogen-bonding capability. The (1R,4R) configuration aligns with the target compound, suggesting stereochemical preferences in synthesis .

Comparative Analysis Table

Research Findings and Implications

- Stereochemistry: The (1r,4r) cyclohexyl configuration in the target compound may enhance binding to chiral biological targets compared to non-stereospecific analogs .

- Bioactivity : Pyrimidine-containing sulfonamides (e.g., ) often target kinases or GPCRs due to their hydrogen-bonding capacity. The target compound’s pyrimidin-2-yloxy group could mimic ATP in kinase binding pockets.

- Solubility : The cyclohexyl group may reduce aqueous solubility compared to linear linkers but improve membrane permeability.

- Synthetic Routes : Methanesulfonamide formation () and reductive amination () provide methodological parallels for synthesizing the target compound’s amine precursor.

Biological Activity

The compound 2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide represents a novel class of benzenesulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory , and anticancer research. This article aims to summarize the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula: C18H22N2O3S

- CAS Number: [insert CAS number if available]

- Molecular Weight: 346.44 g/mol

This compound features a pyrimidine ring connected to a cyclohexyl group, which is further substituted with a methoxy group and a benzenesulfonamide moiety. The structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Recent studies have evaluated the biological activities of related benzenesulfonamides, providing insights into the potential efficacy of our compound. Key areas of investigation include:

1. Antimicrobial Activity

The antimicrobial properties of benzenesulfonamides are well-documented. A study reported that certain derivatives exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL, indicating promising antimicrobial potential .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | P. aeruginosa | 6.67 |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

2. Anti-inflammatory Activity

In vivo studies have demonstrated that related benzenesulfonamide compounds exhibit significant anti-inflammatory effects. For instance, certain derivatives were shown to inhibit carrageenan-induced paw edema in rats by up to 94%, suggesting strong anti-inflammatory properties .

3. Anticancer Activity

The anticancer potential of benzenesulfonamides has been explored extensively. A recent study highlighted a similar compound that effectively inhibited tumor growth in xenograft models by targeting both tubulin polymerization and STAT3 phosphorylation pathways . This dual-target approach may enhance therapeutic efficacy while minimizing side effects.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer activity of a related benzenesulfonamide, researchers found that the compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 1.35 µM to 3.04 µM . The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies revealed favorable profiles for related compounds, including good oral bioavailability and low toxicity in animal models, with no acute toxicity observed at high doses (up to 2000 mg/kg) . These findings are crucial for considering clinical applications.

Q & A

Q. What are the key synthetic strategies for preparing 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide?

The synthesis involves multi-step protocols, including:

- Reductive amination : For cyclohexylamine intermediates, NaHB(OAc)₃ in DCM/HOAc is used to reduce imine bonds while preserving stereochemistry .

- Sulfonamide coupling : Reacting benzenesulfonyl chloride with a cyclohexylamine precursor under basic conditions (e.g., Et₃N) in anhydrous THF .

- Pyrimidinyloxy linkage : Nucleophilic aromatic substitution (SNAr) between a hydroxylated cyclohexane derivative and 2-chloropyrimidine, catalyzed by K₂CO₃ in DMF .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., cyclohexyl chair conformation) and substituent positions .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 452 [M+H]⁺ in similar sulfonamides) .

- X-ray crystallography : Confirms absolute configuration, as demonstrated for analogous compounds with R-factor < 0.05 .

Q. How is the compound’s solubility and stability profiled in preclinical studies?

- Solubility : Tested in DMSO/PBS mixtures (e.g., 10 mM stock in DMSO, diluted to <1% in buffer) .

- Stability : HPLC analysis under physiological pH (7.4) and temperature (37°C) over 24 hours to assess degradation .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis?

- Chiral resolution : Use of chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC separation of diastereomers .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to control cyclohexyl stereochemistry .

- Crystallization-induced diastereomer transformation : Selective crystallization of (1r,4r)-isomers from racemic mixtures using ethanol/water .

Q. How can computational modeling predict target binding interactions?

- Molecular docking : PDB templates (e.g., 3HKC) guide docking into TRPML1/TRPML2 channels, with scoring functions (e.g., AutoDock Vina) prioritizing sulfonamide-π interactions .

- MD simulations : GROMACS-based simulations (100 ns) assess binding stability, focusing on hydrogen bonds between methoxy groups and Arg residues .

Q. What in vitro models evaluate biological activity and mechanism?

- TRPML inhibition assays : Calcium flux measurements in HEK293 cells transfected with TRPML1/TRPML2, using Fluo-4 AM dye .

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects on kinases like PI3K or mTOR .

- Cellular uptake : LC-MS quantification in primary macrophages to assess permeability and intracellular accumulation .

Q. How is structure-activity relationship (SAR) analyzed for analogs?

- Pyrimidine substituent variation : Comparing IC₅₀ values of 2-pyrimidinyloxy vs. 4-pyridyl derivatives in TRPML assays .

- Sulfonamide modifications : Testing methyl/methoxy substitutions on benzene for logP optimization (e.g., ClogP 2.5–3.5) .

- Cyclohexyl ring rigidity : Evaluating (1r,4r) vs. (1s,4s) isomers in cell viability assays to determine stereochemical impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.